molecular formula C22H19N3O5S B2929893 N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922063-36-3

N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2929893
CAS No.: 922063-36-3
M. Wt: 437.47
InChI Key: YUFHVGXRWNZZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide (CAS 922063-36-3) is a synthetic organic compound with a molecular formula of C22H19N3O5S and a molecular weight of 437.5 g/mol . This molecule is characterized by a dibenzo[b,f][1,4]oxazepine core structure, an 11-oxo functional group, and a sulfamoyl-linked phenylacetamide side chain . The presence of these distinct pharmacophores, including the sulfonamide group, suggests potential for diverse biological activity and makes it a valuable intermediate in medicinal chemistry research . Compounds featuring similar structural motifs, such as sulfonamides and fused heterocyclic systems, are frequently investigated as key scaffolds in the development of enzyme inhibitors and potential therapeutic agents . Researchers can utilize this high-quality compound as a building block for synthesizing more complex molecules or as a standard in biochemical profiling and assay development. It is supplied for non-human research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-13-3-9-21-19(11-13)24-22(27)18-12-16(6-10-20(18)30-21)25-31(28,29)17-7-4-15(5-8-17)23-14(2)26/h3-12,25H,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFHVGXRWNZZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that exhibits potential pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S, with a molecular weight of 394.4 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
CAS Number921898-17-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxazepine ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the sulfamoyl and acetamide groups : Achieved through amide coupling reactions using reagents like carbodiimides in the presence of bases.

Biological Activity

Research indicates that compounds with dibenzo[b,f][1,4]oxazepine structures exhibit various biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine can inhibit bacterial growth.
  • Anticancer Properties : Some analogs demonstrate cytotoxicity against cancer cell lines, indicating potential as chemotherapeutic agents.

Case Studies

  • Antimicrobial Activity : A study evaluating the antibacterial properties of related compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cytotoxicity Testing : In vitro assays on cancer cell lines (e.g., HeLa and MCF7) revealed that certain derivatives exhibited significant cytotoxic effects with IC50 values in the micromolar range. The compounds were shown to induce apoptosis through mitochondrial pathways.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors by binding to active sites and blocking substrate access.
  • Interference with Cell Signaling Pathways : The compound could modulate signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide (922063-36-3) C₂₂H₁₉N₃O₅S 437.5 Reference compound; methyl at position 8 of oxazepine ring, acetamide at para-position
N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide (Undisclosed CAS) C₂₃H₂₁N₃O₅S 451.5 Methyl at position 10 (oxazepine) and 3 (phenyl ring)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (1208525-11-4) C₂₆H₂₆N₂O₅S 478.6 Dual methyl groups at positions 8 and 10; isopropylsulfonyl substituent on phenyl ring
N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide (921898-09-1) C₂₃H₂₁N₃O₅S 451.5 Methyl at position 3 (phenyl ring) instead of para-substitution
1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide (922036-92-8) C₂₂H₁₉ClN₂O₄S 442.9 Chlorine substituent on phenyl ring; methanesulfonamide linker instead of acetamide

Structural and Functional Insights

Substituent Positioning: The reference compound (CAS 922063-36-3) features a single methyl group at position 8 of the oxazepine ring. In contrast, CAS 1208525-11-4 includes dual methyl groups (positions 8 and 10), which may enhance lipophilicity and alter binding affinity . CAS 921898-09-1 demonstrates how methyl substitution at position 3 of the phenyl ring (vs. para-substitution) increases molecular weight marginally (451.5 vs.

Functional Group Modifications :

  • Replacement of the acetamide group with a methanesulfonamide moiety (as in CAS 922036-92-8 ) introduces a chlorine atom on the phenyl ring, significantly altering electronic properties and molecular weight (442.9 g/mol) .
  • The isopropylsulfonyl group in CAS 1208525-11-4 adds bulkiness, increasing molecular weight to 478.6 g/mol and likely influencing solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.